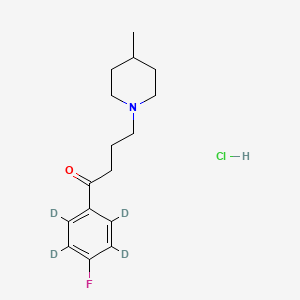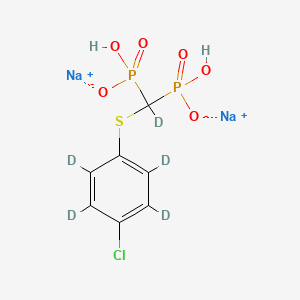
Tiludronic Acid-d5 Disodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiludronate-d5 (sodium) is a deuterium-labeled version of Tiludronate disodium. It is an orally active bisphosphonate that acts as an osteoregulator. This compound is primarily used in the research of metabolic bone disorders due to its potent inhibitory effects on osteoclast vacuolar H(+)-ATPase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tiludronate-d5 (sodium) involves the incorporation of deuterium into the Tiludronate disodium molecule. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for Tiludronate-d5 (sodium) are similar to those used for other bisphosphonates. These methods typically involve large-scale chemical synthesis in specialized reactors, followed by purification processes to ensure the high purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tiludronate-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Tiludronate-d5 (sodium) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of Tiludronate-d5 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deuterated analogs with altered hydrogen content .
Aplicaciones Científicas De Investigación
Tiludronate-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of bisphosphonates.
Biology: Investigated for its effects on bone metabolism and osteoclast activity.
Medicine: Explored for its potential therapeutic applications in treating metabolic bone disorders.
Industry: Utilized in the development of new bisphosphonate-based drugs and treatments
Mecanismo De Acción
Tiludronate-d5 (sodium) exerts its effects by inhibiting osteoclast activity. Osteoclasts are cells responsible for bone resorption. When osteoclasts bind to bone, they form podosomes, which are ring structures of F-actin. Tiludronate-d5 (sodium) inhibits protein-tyrosine-phosphatase, increasing tyrosine phosphorylation and disrupting podosome formation. This inhibition prevents the formation of podosomes, causing osteoclasts to detach from bones and preventing bone resorption .
Comparación Con Compuestos Similares
Similar Compounds
Alendronate sodium: Another bisphosphonate used to treat and prevent bone disorders.
Risedronate sodium: A bisphosphonate that inhibits osteoclast-mediated bone resorption.
Ibandronate sodium: Used for the treatment of osteoporosis in postmenopausal women.
Uniqueness of Tiludronate-d5 (sodium)
Tiludronate-d5 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This labeling also helps in tracing the metabolic pathways and understanding the pharmacokinetics of the compound .
Propiedades
Fórmula molecular |
C7H7ClNa2O6P2S |
|---|---|
Peso molecular |
367.60 g/mol |
Nombre IUPAC |
disodium;[(4-chloro-2,3,5,6-tetradeuteriophenyl)sulfanyl-deuterio-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2/i1D,2D,3D,4D,7D;; |
Clave InChI |
SKUHWSDHMJMHIW-BWKOADIDSA-L |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1SC([2H])(P(=O)(O)[O-])P(=O)(O)[O-])[2H])[2H])Cl)[2H].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


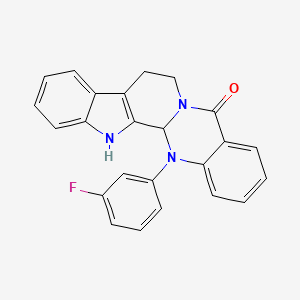
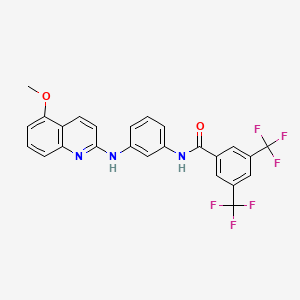
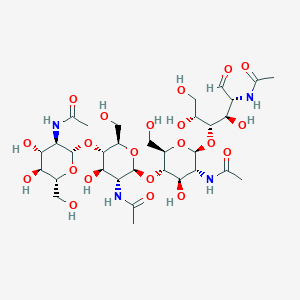

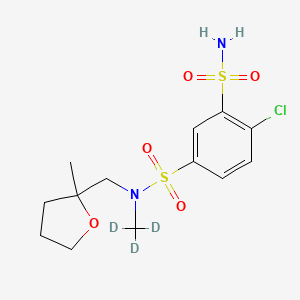
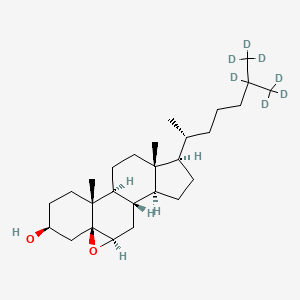
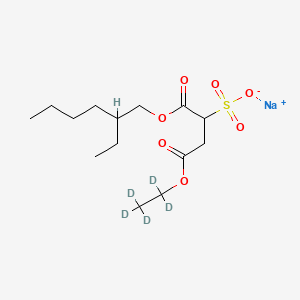
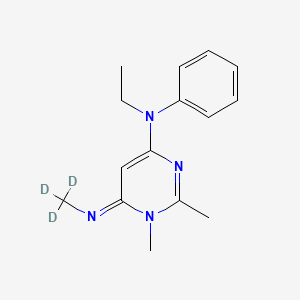

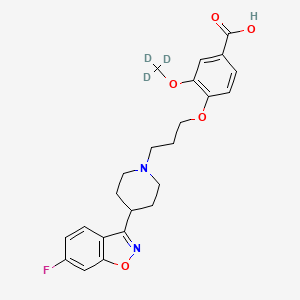
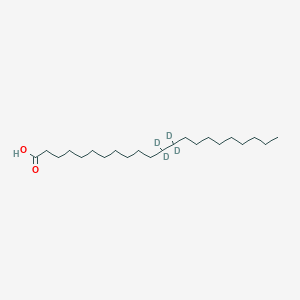
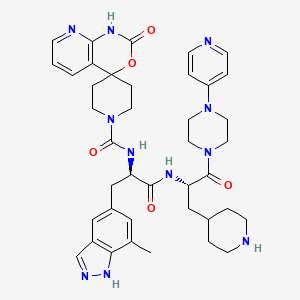
![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
